REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11](=O)[CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])([O-])=O>CC(O)=O.[Fe]>[NH:1]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:10]=[C:11]1[CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15]
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Name
|
|
Quantity
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4.29 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CC(CCC(=O)OC)=O
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Name
|
|
Quantity
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75 mL
|
Type
|
solvent
|
Smiles
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CC(=O)O
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Name
|
|
Quantity
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6 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
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at reflux for 3 h
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Duration
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3 h
|
Type
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CONCENTRATION
|
Details
|
The crude mixture was concentrated under reduced pressure
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Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
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Type
|
WASH
|
Details
|
The organic solution was washed with NaOH solution, brine, sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC2=CC=CC=C12)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.49 mmol | |
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |